(3,4-Difluorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Difluorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone is a fluorinated organic compound that features a piperidine ring substituted with a trifluoromethyl group and a difluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Attachment of the Difluorophenyl Moiety: The difluorophenyl group can be attached via a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with a nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3,4-Difluorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s fluorinated structure makes it useful in the development of advanced materials with unique properties such as high thermal stability and chemical resistance.
Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of (3,4-Difluorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated groups can enhance its binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(3,4-Difluorophenyl)(2-methylpiperidin-1-yl)methanone: Similar structure but with a methyl group instead of a trifluoromethyl group.
(3,4-Difluorophenyl)(2-chloropiperidin-1-yl)methanone: Contains a chlorine atom instead of a trifluoromethyl group.
(3,4-Difluorophenyl)(2-ethylpiperidin-1-yl)methanone: Features an ethyl group in place of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (3,4-Difluorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Properties
IUPAC Name |
(3,4-difluorophenyl)-[2-(trifluoromethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F5NO/c14-9-5-4-8(7-10(9)15)12(20)19-6-2-1-3-11(19)13(16,17)18/h4-5,7,11H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNUPQOLFKIUKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(F)(F)F)C(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.